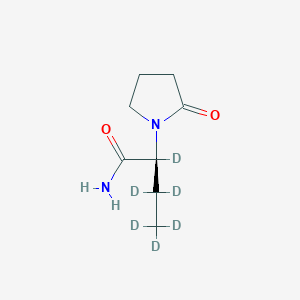
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 is a deuterated analog of Levetiracetam, a widely used antiepileptic drug. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- typically involves the deuteration of Levetiracetam. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like Levetiracetam-D6 involves scaling up the synthetic routes while maintaining the purity and yield of the product. This may include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and minimize the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Investigated for its potential to modulate biological pathways differently from its non-deuterated counterpart.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to better therapeutic outcomes in epilepsy treatment.
Industry: Utilized in the development of new drug formulations with improved stability and efficacy.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- involves its interaction with specific molecular targets in the brain. It is believed to modulate synaptic neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A). This interaction helps stabilize neuronal activity and prevent seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levetiracetam: The non-deuterated form of the compound, widely used as an antiepileptic drug.
Brivaracetam: A similar compound with a higher affinity for SV2A, used for epilepsy treatment.
Piracetam: Another pyrrolidone derivative with cognitive-enhancing properties.
Uniqueness
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- is unique due to its deuterated nature, which can lead to improved pharmacokinetic properties. This can result in longer-lasting effects, reduced dosing frequency, and potentially fewer side effects compared to its non-deuterated counterparts.
Eigenschaften
CAS-Nummer |
1133229-29-4 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D |
InChI-Schlüssel |
HPHUVLMMVZITSG-QCIDAUEHSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O |
Kanonische SMILES |
CCC(C(=O)N)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
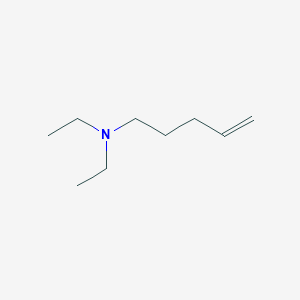

![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
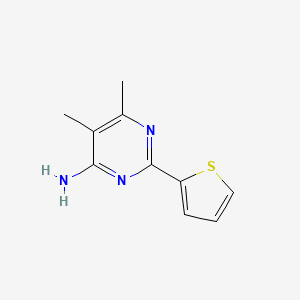
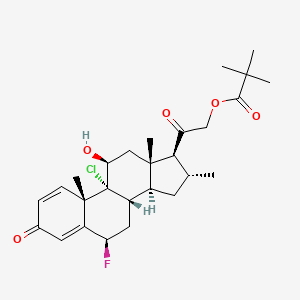
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
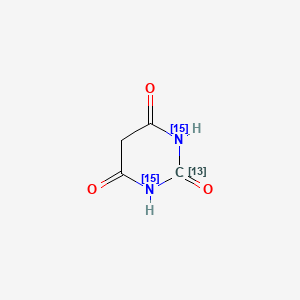
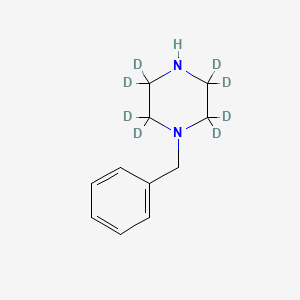
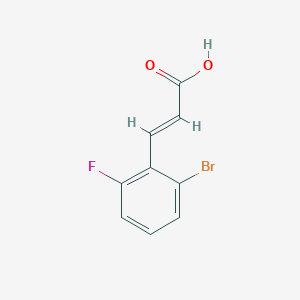
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
